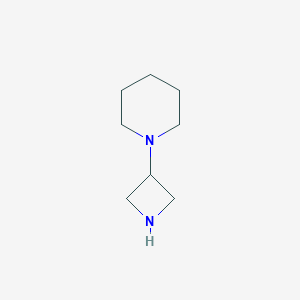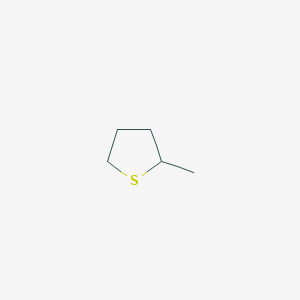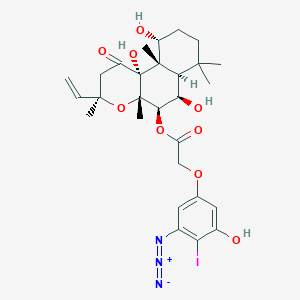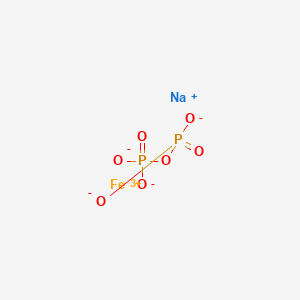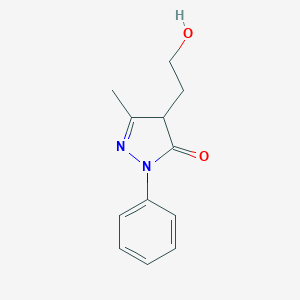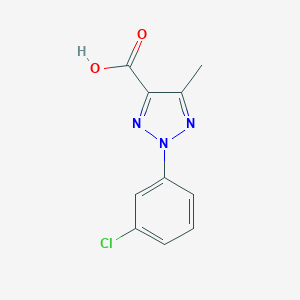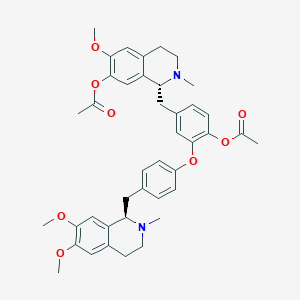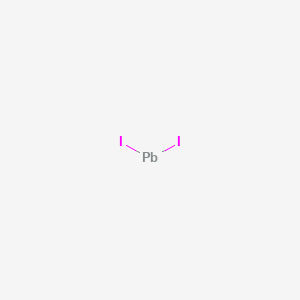
ヨウ化鉛(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Lead iodide has several specialized applications in scientific research and industry:
Solar Cells: It is used in the manufacture of solar cells due to its semiconducting properties.
X-ray and Gamma-ray Detectors: Lead iodide is employed in detectors for X-rays and gamma rays because of its high stopping efficiency and environmental stability.
Photodetectors: Polycrystalline thin films of lead(II) iodide are used in photodetectors.
Perovskite Materials: It is used to create organic/inorganic hybrid 2D perovskite materials, which are applicable in solar cells.
作用機序
Target of Action
Lead(II) iodide, also known as diiodolead, is a chemical compound with the formula PbI2 . It primarily targets the central nervous system (CNS), blood, kidney, and thyroid .
Mode of Action
Lead(II) iodide has nonlinear optical, ferroelectric, and ferroelastic properties . It has a wide semiconducting band gap (Eg=2.3 eV) which enables low noise operation at room temperature and above . It has high X-ray and gamma ray stopping efficiency .
Biochemical Pathways
Lead(II) iodide is involved in the synthesis of lead perovskite , a material used in optoelectronic devices . The synthesis process involves the degradation of a 2-D sheet of crystals of lead(II) iodide into 1-D fibrous intermediates, followed by Oswald ripening of perovskite crystals .
Pharmacokinetics
Lead(II) iodide is a bright yellow odorless crystalline solid . It has a molar mass of 461.01 g/mol , a melting point of 410 °C , and a boiling point of 872 °C . It is soluble in water (0.44 g/L at 0 °C, 0.76 g/L at 20 °C, and 4.1 g/L at 100 °C), but insoluble in ethanol and cold HCl . It is soluble in alkalis, KI solution, and methyl isopropyl ketone .
Result of Action
The compound’s action results in the formation of a bright yellow odorless crystalline solid that becomes orange and red when heated . It was formerly employed as a yellow pigment in some paints, with the name iodide yellow . That use has been largely discontinued due to its toxicity and poor stability .
Action Environment
Lead(II) iodide has excellent environmental stability . It can operate at low noise at room temperature and above due to its wide semiconducting band gap . It is decomposed by light at temperatures above 125 °c . This effect has been used in a patented photographic process .
Safety and Hazards
将来の方向性
Lead(II) iodide has a few specialized applications, such as the manufacture of solar cells, X-rays and gamma-ray detectors . The prepared 2D perovskites demonstrated robust stability under ambient conditions as well as resistance to water . This could motivate the use of these long alkyl chain cation-based 2D perovskite materials in perovskite solar cells for achieving prolonged device stability but also for the next generation LEDs and display technologies .
準備方法
Lead iodide is commonly synthesized through a precipitation reaction between potassium iodide (KI) and lead(II) nitrate (Pb(NO₃)₂) in an aqueous solution . The reaction is as follows: [ \text{Pb(NO}_3\text{)}_2 + 2 \text{KI} \rightarrow \text{PbI}_2 + 2 \text{KNO}_3 ]
Another method involves reacting iodine vapor with molten lead at temperatures ranging from 500 to 700°C . Additionally, thin films of lead(II) iodide can be produced by depositing a film of lead sulfide (PbS) and exposing it to iodine vapor .
化学反応の分析
Lead iodide undergoes various chemical reactions, including:
Precipitation Reactions: When solutions of potassium iodide and lead(II) nitrate are combined, lead(II) iodide precipitates out as a bright yellow solid.
Oxidation and Reduction: Lead iodide can participate in redox reactions, although specific examples are less common in typical laboratory settings.
Substitution Reactions: Lead iodide can react with other halides to form different lead halides, such as lead(II) chloride or lead(II) bromide.
Common reagents used in these reactions include potassium iodide, lead(II) nitrate, and other halide salts. The major product formed from these reactions is typically lead(II) iodide itself or other lead halides.
類似化合物との比較
Lead iodide can be compared with other lead halides, such as:
- Lead(II) Fluoride (PbF₂)
- Lead(II) Chloride (PbCl₂)
- Lead(II) Bromide (PbBr₂)
These compounds share similar properties, such as being lead-based halides, but differ in their specific applications and stability. For example, lead(II) chloride is more commonly used in laboratory settings due to its higher solubility in water compared to lead(II) iodide .
Lead iodide is unique due to its bright yellow color and its specific applications in solar cells and radiation detectors, which are not as common for other lead halides .
特性
IUPAC Name |
lead(2+);diiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Pb/h2*1H;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQRAHKHDFPBMC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Pb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
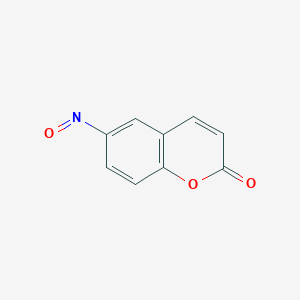
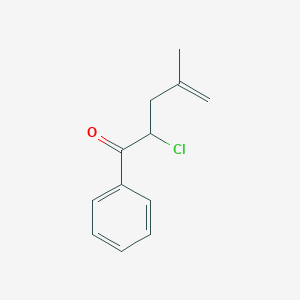
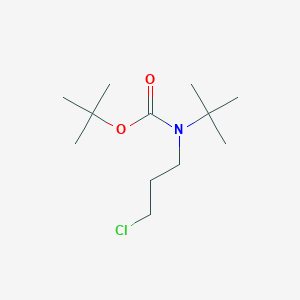
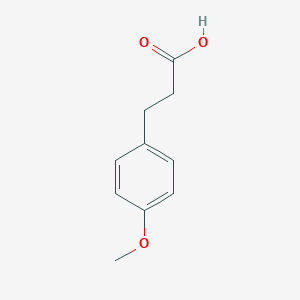
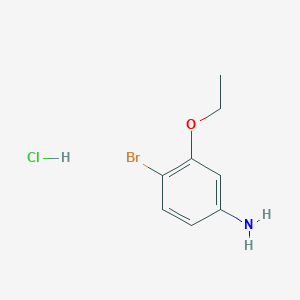
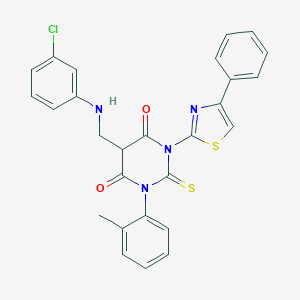
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
